molecular formula C24H18FNO5 B2683134 2-(4-fluorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide CAS No. 378763-34-9

2-(4-fluorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide

Cat. No.: B2683134
CAS No.: 378763-34-9
M. Wt: 419.408
InChI Key: REFPJEUOAFAJDZ-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide is a synthetic organic compound characterized by its complex molecular structure, which includes fluorophenoxy, methoxybenzoyl, and benzofuran moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of 4-fluorophenoxyacetic acid: This can be achieved by reacting 4-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 4-methoxybenzoyl chloride: This involves the reaction of 4-methoxybenzoic acid with thionyl chloride.

    Coupling Reaction: The final step involves coupling the intermediate compounds under appropriate conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-fluorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a biological pathway.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide
  • 2-(4-bromophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide
  • 2-(4-methylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide

Uniqueness

2-(4-fluorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO5/c1-29-17-10-6-15(7-11-17)23(28)24-22(19-4-2-3-5-20(19)31-24)26-21(27)14-30-18-12-8-16(25)9-13-18/h2-13H,14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFPJEUOAFAJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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